2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Methoxybenzyl Group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine core with 2-methoxybenzyl chloride under basic conditions.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-methoxyphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where benzofuro[3,2-d]pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and have been studied for their biological activity.
Thioether-Containing Compounds: Similar compounds with thioether groups have been investigated for their chemical reactivity and biological properties.
Acetamide Derivatives: Compounds with acetamide groups are common in medicinal chemistry and have diverse biological activities.
Uniqueness
What sets 2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S/c1-33-19-13-11-18(12-14-19)28-23(31)16-36-27-29-24-20-8-4-6-10-22(20)35-25(24)26(32)30(27)15-17-7-3-5-9-21(17)34-2/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUQCJVZSQMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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